5-(Nonyloxy)tryptamine

Description

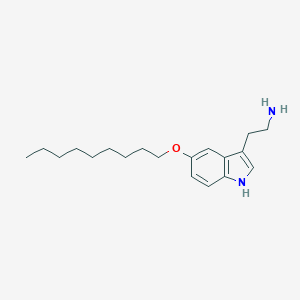

Structure

3D Structure

Properties

IUPAC Name |

2-(5-nonoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSMSRREJYOGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058653 | |

| Record name | 5-Nonyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157798-12-4 | |

| Record name | 5-(Nonyloxy)tryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Nonyloxy)tryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157798124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nonyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Nonyloxy)tryptamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6CHD9VPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Nonyloxy)tryptamine: A Potent and Selective Serotonergic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Nonyloxy)tryptamine, a derivative of the neurotransmitter serotonin, has emerged as a highly potent and selective agonist for the 5-HT1B receptor. This technical guide provides a comprehensive overview of its chemical properties, pharmacological actions, and potential therapeutic applications. It is designed to serve as a foundational resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics. This document delves into the known physicochemical characteristics, proposes a detailed synthetic route, and outlines robust analytical methodologies for the characterization of this compound. Furthermore, it explores the intricate downstream signaling pathways associated with 5-HT1B receptor activation and sheds light on a novel and promising role for 5-(Nonyloxy)tryptamine in the enhancement of anti-tumor immunity.

Introduction: The Significance of 5-(Nonyloxy)tryptamine

5-(Nonyloxy)tryptamine, also known as 5-NOT, is a synthetic tryptamine that has garnered significant interest within the scientific community due to its remarkable affinity and selectivity for the 5-HT1B serotonin receptor.[1][2] The strategic addition of a nonyloxy group at the 5-position of the tryptamine scaffold results in a molecule with distinct pharmacological properties compared to its parent compound, serotonin. Research has demonstrated that increasing the length of the O-alkoxy chain in this series of compounds generally leads to greater potency and selectivity for the 5-HT1B receptor, with the nonyloxy derivative exhibiting optimal activity.[1] This high selectivity makes 5-(Nonyloxy)tryptamine an invaluable tool for probing the physiological and pathological roles of the 5-HT1B receptor, as well as a promising lead compound for the development of targeted therapies for a range of disorders, from migraines to certain types of cancer.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 5-(Nonyloxy)tryptamine is fundamental for its synthesis, handling, and application in experimental settings.

Structure and Identification

-

IUPAC Name: 2-(5-(nonyloxy)-1H-indol-3-yl)ethanamine[2]

-

Synonyms: 5-NOT, 5-Nonyloxytryptamine, O-nonylserotonin[2][3]

-

CAS Number: 157798-12-4[3]

-

Molecular Weight: 302.46 g/mol [4]

Physicochemical Data

While experimentally determined data for some physical properties of 5-(Nonyloxy)tryptamine are not widely published, computational predictions and data from related compounds provide valuable insights.

| Property | Value/Information | Source |

| Molecular Weight | 302.5 g/mol | [2] |

| XLogP3 | 4.5 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 10 | [2] |

| Exact Mass | 302.235813585 Da | [2] |

| Monoisotopic Mass | 302.235813585 Da | [2] |

| Topological Polar Surface Area | 51 Ų | [2] |

| Heavy Atom Count | 22 | [2] |

Note: Many of these values are computationally generated and should be confirmed experimentally.

Synthesis of 5-(Nonyloxy)tryptamine: A Proposed Protocol

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-(Nonyloxy)tryptamine.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of Serotonin

-

Dissolve serotonin hydrochloride in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate, to neutralize the hydrochloride salt and facilitate the reaction.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the N-Boc protected serotonin with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: O-Alkylation of N-Boc-Serotonin

-

Dissolve the N-Boc protected serotonin in an appropriate polar aprotic solvent, such as dimethylformamide (DMF).

-

Add a suitable base, for instance, potassium carbonate (K₂CO₃), to the solution.[7]

-

Introduce 1-bromononane to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete, as indicated by TLC analysis.

-

After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography.

Step 3: Deprotection to Yield 5-(Nonyloxy)tryptamine

-

Dissolve the N-Boc-5-(nonyloxy)tryptamine in a suitable organic solvent, such as dichloromethane (DCM).

-

Add a strong acid, for example, trifluoroacetic acid (TFA), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent or by neutralization with a base followed by extraction to yield the free base.

-

The final product can be further purified by recrystallization or column chromatography.

Analytical Characterization

Robust analytical methods are essential to confirm the identity, purity, and structure of the synthesized 5-(Nonyloxy)tryptamine.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the indole ring, protons of the ethylamine side chain, and characteristic signals for the nonyloxy chain, including a triplet for the terminal methyl group and multiplets for the methylene groups.

-

¹³C NMR: The spectrum should show distinct signals for the carbon atoms of the indole core, the ethylamine side chain, and the nine carbons of the nonyloxy group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule. The expected [M+H]⁺ ion would be at m/z 303.2431.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H stretching of the primary amine and the indole N-H, C-H stretching of the alkyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid or formic acid) can be employed.

-

Thin-Layer Chromatography (TLC): TLC is useful for monitoring the progress of the synthesis and for preliminary purity assessment.

Pharmacological Profile

The primary pharmacological characteristic of 5-(Nonyloxy)tryptamine is its potent and selective agonism at the 5-HT1B receptor.

Receptor Binding Affinity

5-(Nonyloxy)tryptamine exhibits a high binding affinity for the 5-HT1B receptor with a Ki value of 1.0 nM.[1] Importantly, it shows over 300-fold selectivity for the 5-HT1B receptor compared to the 5-HT1A receptor.[1][6]

Mechanism of Action and Downstream Signaling

As a 5-HT1B receptor agonist, 5-(Nonyloxy)tryptamine initiates a cascade of intracellular events upon binding to its target. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase via the Gαi/o protein.

Caption: 5-HT1B receptor downstream signaling pathway.

Activation of the 5-HT1B receptor by 5-(Nonyloxy)tryptamine leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: This can result in the opening of potassium channels and closing of calcium channels, leading to hyperpolarization of the cell membrane and a reduction in neurotransmitter release.

-

Activation of the MAPK/ERK Pathway: Studies have shown that 5-HT1B receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is implicated in the regulation of gene expression and cellular growth and differentiation.

Emerging Therapeutic Potential: Anti-Tumor Immunity

Recent groundbreaking research has uncovered a novel and exciting potential application for 5-(Nonyloxy)tryptamine in the field of oncology. A pharmacological screen identified 5-(Nonyloxy)tryptamine as a potentiator of T cell-mediated anti-tumor immunity.

The key findings of this research include:

-

Upregulation of MHC-I: 5-(Nonyloxy)tryptamine was found to upregulate the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of melanoma and other tumor cells.

-

Enhanced T Cell Recognition: The increased MHC-I expression enhances the ability of cytotoxic CD8+ T cells to recognize and eliminate cancer cells.

-

Immune-Dependent Anti-Tumor Effect: The anti-tumor effects of 5-(Nonyloxy)tryptamine in vivo were shown to be dependent on a functional host immune system, particularly CD8+ T cells.

-

Mechanism of Action: The upregulation of MHC-I by 5-(Nonyloxy)tryptamine appears to be mediated through the phosphorylation of the cAMP Response Element-Binding Protein (CREB).

-

Synergy with Immunotherapy: Importantly, the combination of 5-(Nonyloxy)tryptamine with anti-PD-1 immunotherapy showed a significant improvement in anti-tumor response compared to anti-PD-1 therapy alone.

These findings suggest that 5-(Nonyloxy)tryptamine could be a valuable new agent for cancer immunotherapy, particularly for tumors that have low immunogenicity and are resistant to current immunotherapies.

Conclusion and Future Directions

5-(Nonyloxy)tryptamine is a powerful pharmacological tool with well-defined effects on the 5-HT1B receptor. Its high potency and selectivity make it an ideal candidate for further investigation into the roles of this receptor in health and disease. The proposed synthetic and analytical protocols in this guide provide a solid foundation for researchers to produce and characterize this compound for their studies.

The recent discovery of its immunomodulatory properties opens up an entirely new avenue of research and potential therapeutic development. Future research should focus on:

-

Elucidating the precise molecular mechanisms by which 5-(Nonyloxy)tryptamine upregulates MHC-I expression.

-

Evaluating its efficacy and safety in a broader range of cancer models.

-

Optimizing its formulation and delivery for potential clinical applications.

-

Exploring its potential in other therapeutic areas where 5-HT1B receptor modulation is relevant, such as migraine and psychiatric disorders.

As our understanding of the serotonergic system continues to evolve, compounds like 5-(Nonyloxy)tryptamine will undoubtedly play a crucial role in advancing our knowledge and developing the next generation of targeted therapies.

References

-

Speeter, M. E., & Anthony, W. C. (1954). The action of oxalyl chloride on 3-indolylacetic acid. The synthesis of 3-indolylglyoxylyl chloride and some of its derivatives. Journal of the American Chemical Society, 76(23), 6208–6210. [Link]

-

Wikidata. (n.d.). 5-(nonyloxy)-tryptamine. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, April 29). 5-(Nonyloxy)tryptamine. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1797, 5-(Nonyloxy)tryptamine. Retrieved January 14, 2026, from [Link]

-

Global Substance Registration System. (n.d.). 5-(NONYLOXY)TRYPTAMINE. Retrieved January 14, 2026, from [Link]

-

Glennon, R. A., Hong, S. S., Bondarev, M., Law, H., Dukat, M., Rakhi, S., Power, P., Fan, E., Kinneau, D., Kamboj, R., Teitler, M., Herrick-Davis, K., & Smith, C. (1996). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. Journal of Medicinal Chemistry, 39(1), 314–322. [Link]

-

Wikipedia. (2023, May 22). 5-Benzyloxytryptamine. In Wikipedia. [Link]

-

DC Chemicals. (n.d.). 5-Benzyloxytryptamine. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, November 1). 5-Methoxytryptamine. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10126593, 5-Nonyloxytryptamine oxalate. Retrieved January 14, 2026, from [Link]

-

Pawtowski, M., Kurczab, R., & Satała, G. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules, 27(21), 7485. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). Retrieved January 14, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0188800). Retrieved January 14, 2026, from [Link]

-

UCL Discovery. (n.d.). SYNTHESIS OF SEROTONERGIC AGENTS. Retrieved January 14, 2026, from [Link]

-

ChemRxiv. (n.d.). Serotonin Derivatives as Potent Organocatalytic Switches of DNA Repair Enzyme OGG1. Retrieved January 14, 2026, from [Link]

-

Gaggelli, E., Gaggelli, N., & Valensin, G. (1977). 13C NMR investigations on the stacking of 5'-AMP with tryptamine. Zeitschrift für Naturforschung C, 32(5-6), 315–320. [Link]

-

Chen, Y. H., Lee, A. R., & Chen, C. S. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][8]naphthyrin-5(6H)-one. Tetrahedron letters, 53(45), 6061–6064. [Link]

- Google Patents. (n.d.). WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.

-

SpectraBase. (n.d.). 5-METHOXYINDOLE-N,N-DIISOPROPYL-TRYPTAMINE-FUMARATE - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

Sources

- 1. 5-(Nonyloxy)tryptamine - Wikipedia [en.wikipedia.org]

- 2. 5-(Nonyloxy)tryptamine | C19H30N2O | CID 1797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(nonyloxy)-tryptamine - Wikidata [wikidata.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Benzyloxytryptamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Synthesis of 5-(Nonyloxy)tryptamine

A Whitepaper for Chemical Researchers and Drug Development Professionals

Abstract

5-(Nonyloxy)tryptamine, a potent and selective serotonin 5-HT1B receptor agonist, represents a significant molecule in the study of serotonergic systems. This technical guide provides a comprehensive overview of its discovery, a detailed, field-proven methodology for its chemical synthesis, and robust protocols for its purification and characterization. The synthesis is presented as a self-validating system, with explanations for the causality behind experimental choices, ensuring reproducibility and high purity of the final compound. This document is intended to serve as a practical resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction and Scientific Context

5-(Nonyloxy)tryptamine is a derivative of serotonin, a pivotal neurotransmitter in the central nervous system. The discovery of 5-(Nonyloxy)tryptamine emerged from structure-activity relationship (SAR) studies on 5-alkoxy-substituted tryptamines. Research led by Richard A. Glennon and colleagues in the mid-1990s sought to explore the impact of the length of the O-alkoxy chain on the affinity and selectivity for various serotonin receptor subtypes.[1][2]

These investigations revealed that increasing the chain length generally enhances potency and selectivity for the 5-HT1B receptor. The culmination of this research identified the nonyloxy derivative as possessing the highest activity in the series.[2] 5-(Nonyloxy)tryptamine exhibits a remarkable binding affinity for the 5-HT1B receptor, with a Ki value of 1.0 nM, and demonstrates approximately 300-fold selectivity over the closely related 5-HT1A receptor.[2] This high affinity and selectivity make it an invaluable pharmacological tool for probing the function of the 5-HT1B receptor and a potential scaffold for the development of novel therapeutic agents.

This guide will now transition to the practical aspects of synthesizing and validating this important chemical entity.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 5-(Nonyloxy)tryptamine can be approached through a logical and efficient retrosynthetic pathway. The core of the strategy involves the formation of the ether linkage at the 5-position of the indole nucleus and the subsequent construction or deprotection of the tryptamine side chain. A robust and widely adopted method for preparing 5-alkoxy-tryptamines is the O-alkylation of a readily available 5-hydroxy-tryptamine precursor, where the amine is protected to prevent side reactions. This is followed by deprotection to yield the final product.

The chosen synthetic route, detailed below, employs N-acetyl-5-hydroxytryptamine as the starting material. This precursor is commercially available and offers a conveniently protected amine in the form of an acetyl group, which is stable under the basic conditions required for the subsequent ether synthesis and can be readily removed under hydrolytic conditions. The key transformation is a Williamson ether synthesis, a reliable and high-yielding reaction for forming aryl ethers.

Sources

Mechanism of action of 5-(Nonyloxy)tryptamine.

An In-Depth Technical Guide to the Mechanism of Action of 5-(Nonyloxy)tryptamine

Abstract

5-(Nonyloxy)tryptamine (5-NOT) is a synthetic tryptamine derivative that has emerged as a critical pharmacological tool for the study of serotonergic systems. This technical guide provides a comprehensive examination of its mechanism of action, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, signal transduction pathways, and functional consequences of 5-NOT activity. The core of its mechanism is its function as a high-affinity, selective agonist for the serotonin 5-HT1B receptor.[1][2] Unlike many psychoactive tryptamines that target the 5-HT2A receptor, 5-NOT elicits its effects through the Gαi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP). This guide details the experimental protocols required to validate this mechanism, providing a self-validating framework for its characterization.

Introduction to 5-(Nonyloxy)tryptamine

Tryptamines are a broad class of indolealkylamines, encompassing the endogenous neurotransmitter serotonin and a wide array of natural and synthetic compounds. While classic psychedelic tryptamines like psilocin and DMT are primarily known for their potent agonism at the 5-HT2A receptor, a distinct subset of tryptamine derivatives has been engineered for high selectivity at other serotonin receptor subtypes.[3][4] 5-(Nonyloxy)tryptamine (5-NOT) is a preeminent example of such a compound.

The defining feature of 5-NOT is the long, nine-carbon alkoxy (nonyloxy) chain at the 5-position of the indole ring. Structure-activity relationship studies have demonstrated that increasing the length of this O-alkoxy chain progressively enhances both potency and selectivity for the 5-HT1B receptor.[1] The nonyloxy derivative represents the apex of this series, yielding a compound with exceptional affinity and selectivity, making it an invaluable tool for isolating and studying 5-HT1B-mediated physiological and pathological processes.[1]

Molecular Target Profile: A Selective 5-HT1B Agonist

The initial step in characterizing any compound's mechanism of action is to precisely identify its molecular targets and quantify its binding affinity. For 5-NOT, this process reveals a highly specific interaction with the 5-HT1B receptor.

Primary Target: The 5-HT1B Receptor

The 5-HT1B receptor is a G protein-coupled receptor (GPCR) belonging to the 5-HT1 receptor family. In humans, it is encoded by the HTR1B gene. These receptors are primarily located on the presynaptic terminals of neurons and function as autoreceptors and heteroreceptors, regulating the release of serotonin and other neurotransmitters, respectively. Their activation typically leads to an inhibitory effect on neurotransmitter release.

Binding Affinity and Selectivity

5-NOT exhibits a high binding affinity for the 5-HT1B receptor, with a reported binding affinity (Ki) of 1.0 nM.[1] Critically, it displays approximately 300-fold selectivity over the closely related 5-HT1A receptor, an essential characteristic that allows for the deconvolution of 5-HT1B-specific effects in complex biological systems.[1][2]

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT1B | 1.0 nM | [1] |

| Selectivity Ratio (Ki 5-HT1A / Ki 5-HT1B) | ~300x | [1][2] |

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of 5-NOT, a competitive radioligand binding assay is the gold standard.[5][6] This protocol is designed to be self-validating by including controls for total and non-specific binding, ensuring that the measured displacement is due to specific interaction with the target receptor.

Causality Behind Experimental Choices:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells) are used to ensure a high density of the target and minimize interference from other receptors.

-

Radioligand: A well-characterized, high-affinity 5-HT1B antagonist radioligand, such as [³H]-GR125743, is used. An antagonist is often preferred for binding assays as it is less likely to induce receptor conformational changes that could affect binding kinetics.

-

Non-Specific Binding: This is determined in the presence of a high concentration of a non-radiolabeled, high-affinity "cold" ligand (e.g., 10 µM of unlabeled GR125743 or Sumatriptan) to saturate all specific binding sites.[7] This ensures that any remaining radioactivity is due to non-specific binding to the filter or membrane lipids.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cultured cells expressing the 5-HT1B receptor in an ice-cold lysis buffer and pellet the membranes via centrifugation.[8] Wash the pellet and resuspend it in the assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-Specific Binding (NSB): Receptor membranes + radioligand + high concentration of an unlabeled competitor (e.g., 10 µM Sumatriptan).

-

Competition: Receptor membranes + radioligand + varying concentrations of 5-NOT (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add 50 µL of the competing test compound (5-NOT or buffer), 150 µL of the membrane suspension, and 50 µL of the radioligand (e.g., [³H]-GR125743 at a final concentration near its Kd).[8] Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[8] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of 5-NOT.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 5-NOT that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Figure 1: Experimental workflow for the radioligand binding assay.

Signal Transduction Pathway

Upon binding to the 5-HT1B receptor, 5-NOT acts as an agonist, initiating a specific intracellular signaling cascade.

Gαi/o-Coupled Signaling Cascade

The 5-HT1B receptor is canonically coupled to the inhibitory G protein subunit, Gαi/o.[9] The activation sequence is as follows:

-

Agonist Binding: 5-NOT binds to the orthosteric site of the 5-HT1B receptor.

-

Receptor Activation: This binding induces a conformational change in the receptor.

-

G Protein Coupling: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric G protein (Gαi/o).

-

G Protein Dissociation: The Gαi-GTP subunit dissociates from the βγ-subunits.

-

Effector Modulation: The activated Gαi-GTP subunit directly interacts with and inhibits the enzyme adenylyl cyclase.

-

Signal Termination: The intrinsic GTPase activity of the Gαi subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the βγ-subunits, terminating the signal.

Downstream Cellular Effects: Decreased cAMP

Adenylyl cyclase is the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP). By inhibiting adenylyl cyclase, the activation of the 5-HT1B receptor by 5-NOT leads to a decrease in the intracellular concentration of cAMP.[9][10] Since cAMP is a critical activator of Protein Kinase A (PKA), a reduction in cAMP levels leads to decreased PKA activity and reduced phosphorylation of its downstream targets. This cascade is the primary mechanism through which 5-HT1B agonism exerts its cellular effects, such as the inhibition of neurotransmitter release from presynaptic terminals.

Figure 2: 5-NOT signaling pathway via the Gαi/o-coupled 5-HT1B receptor.

Functional Activity Characterization

While binding assays confirm physical interaction, functional assays are required to determine the pharmacological nature of that interaction (i.e., agonist, antagonist, or inverse agonist). For a Gαi/o-coupled receptor, the canonical functional readout is the inhibition of cAMP production.

Agonist-Mediated Inhibition of cAMP Production

To measure a decrease in a cellular signal, it is often necessary to first stimulate that signal to a robust, detectable baseline. In the case of cAMP, the diterpene forskolin is widely used. Forskolin directly activates most isoforms of adenylyl cyclase, bypassing the GPCR and G protein, leading to a surge in intracellular cAMP.[11] The potency of a Gαi agonist like 5-NOT can then be quantified by its ability to inhibit this forskolin-stimulated cAMP accumulation.

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This protocol provides a framework for measuring the functional potency (EC₅₀) of 5-NOT at the 5-HT1B receptor. Numerous commercial kits are available for cAMP detection (e.g., HTRF, AlphaScreen, Luminescence-based).[11][12][13]

Causality Behind Experimental Choices:

-

Cell System: Whole cells expressing the 5-HT1B receptor are used, as intact intracellular signaling machinery is required.

-

Stimulation: Forskolin is used to create a measurable "signal window." Without it, the basal level of cAMP might be too low to detect a further reduction reliably.

-

Phosphodiesterase (PDE) Inhibitor: An inhibitor like IBMX is often included to prevent the degradation of cAMP by PDE enzymes, thereby amplifying the signal and improving assay sensitivity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells expressing the 5-HT1B receptor into a 96- or 384-well plate and grow to near confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 20 minutes) to block cAMP degradation.

-

Agonist and Forskolin Addition: Add varying concentrations of 5-NOT to the wells, followed immediately by a fixed concentration of forskolin (the optimal concentration, e.g., 10 µM, should be determined empirically).

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for cAMP modulation.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the detection kit to release the intracellular cAMP.

-

cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay technology (e.g., add detection reagents and measure fluorescence, luminescence, etc.).

-

Data Analysis:

-

Generate a cAMP standard curve to interpolate the absolute cAMP concentrations in the samples.

-

Plot the cAMP concentration against the log concentration of 5-NOT.

-

The data will show a reverse sigmoidal curve, where increasing concentrations of 5-NOT result in decreasing levels of cAMP.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of 5-NOT that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production.

-

Figure 3: Experimental workflow for the cAMP functional assay.

Summary and Conclusion

The mechanism of action of 5-(Nonyloxy)tryptamine is characterized by its high-affinity and selective agonism at the 5-HT1B receptor. This interaction engages the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a corresponding decrease in intracellular cAMP levels. This profile distinguishes it sharply from classic serotonergic hallucinogens that act primarily through Gαq/11-coupled 5-HT2A receptors. The combination of its potent and selective binding profile with its well-defined functional output makes 5-NOT an exemplary pharmacological tool. The experimental frameworks detailed in this guide—encompassing both radioligand binding and functional cAMP assays—provide a robust, self-validating system for researchers to confirm its mechanism of action and confidently employ it in the exploration of 5-HT1B receptor pharmacology.

References

-

Wikipedia contributors. (2023, December 29). 5-HT2A receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, April 29). 5-(Nonyloxy)tryptamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. [Link]

-

Roth, B. L. (2008). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press. [Link]

-

Skała, K., et al. (2024). Psilocybin and the glutamatergic pathway: implications for the treatment of neuropsychiatric diseases. Pharmacological Reports, 76(5), 1-10. [Link]

-

Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1797, 5-(Nonyloxy)tryptamine. PubChem. [Link]

-

Yu, A. M. (2008). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current Drug Metabolism, 9(8), 675-681. [Link]

-

Kaur, A., & Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

-

Wikipedia contributors. (2024, January 10). 5-MeO-DMT. In Wikipedia, The Free Encyclopedia. [Link]

-

Wallach, J., et al. (2024). Identification of 5-HT2A receptor signaling pathways responsible for psychedelic potential. Science, 383(6681), eadk1634. [Link]

-

Spirit Pharmacist. (n.d.). Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics. Spirit Pharmacist. [Link]

-

van der Vaart, T., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 182(1), 14-26. [Link]

-

de Vos, C. M. H., et al. (2021). Psilocybin-assisted therapy: A systematic review of the neurobiological and psychological mechanisms. Journal of Psychopharmacology, 35(10), 1169-1184. [Link]

-

REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

-

López-Giménez, J. F., & González-Maeso, J. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 36, 45-73. [Link]

-

González-Maeso, J., & López-Giménez, J. F. (2018). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Mushroom References. [Link]

-

Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

-

Wallach, J., et al. (2023). 5-HT2A-Gq signaling predicts psychedelic potential. ResearchGate. [Link]

-

Glennon, R. A., et al. (1994). 5-(Nonyloxy)tryptamine: a novel high-affinity 5-HT1D beta serotonin receptor agonist. Journal of Medicinal Chemistry, 37(18), 2828-2830. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

UC Berkeley Center for the Science of Psychedelics. (n.d.). 5-MeO-DMT Therapy Information. BCSP. [Link]

-

Glennon, R. A., et al. (1994). 5-(Nonyloxy)tryptamine: A Novel High-Affinity 5-HT1Dβ Serotonin Receptor Agonist. Journal of Medicinal Chemistry, 37(18), 2828-2830. [Link]

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]

-

Wikipedia contributors. (2023, November 28). 5-Methoxytryptamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 4(12), e1144. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-(nonyloxy)-tryptamine. Guide to Pharmacology. [Link]

-

Tavares, C. D. J., et al. (2014). Abstract 5462: Antiproliferative and cytotoxic activities of 5-(nonyloxy)tryptamine derivatives in breast cancer cells. Cancer Research, 74(19 Supplement), 5462. [Link]

-

Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 643. [Link]

-

HandWiki. (n.d.). Chemistry:5-Methyltryptamine. HandWiki. [Link]

-

Wikipedia contributors. (2023, December 18). Tryptamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Øiestad, E. L., et al. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Drug Testing and Analysis, 16(5), 557-567. [Link]

-

Glatfelter, G. C., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 13(22), 3149-3158. [Link]

-

Fisher, M. B., et al. (2020). Facile in Vitro Biocatalytic Production of Diverse Tryptamines. ChemBioChem, 21(23), 3374-3379. [Link]

-

Ilovaisky, A. I., et al. (2015). Synthesis and cytotoxic properties of tryptamine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3274-3277. [Link]

Sources

- 1. 5-(Nonyloxy)tryptamine - Wikipedia [en.wikipedia.org]

- 2. 5-(Nonyloxy)tryptamine | C19H30N2O | CID 1797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. 5-(Nonyloxy)tryptamine: a novel high-affinity 5-HT1D beta serotonin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 10. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. cAMP-Glo™ Assay [promega.jp]

- 13. resources.revvity.com [resources.revvity.com]

Pharmacological profile of 5-(Nonyloxy)tryptamine.

An In-Depth Technical Guide to the Pharmacological Profile of 5-(Nonyloxy)tryptamine

Abstract

5-(Nonyloxy)tryptamine (5-NOT) is a synthetic tryptamine derivative that has been identified as a potent and selective serotonin receptor agonist. This technical guide provides a comprehensive analysis of its pharmacological profile, synthesizing available binding affinity data with established principles of receptor pharmacology. We delve into the critical experimental methodologies required to fully characterize this compound, offering detailed, field-proven protocols for receptor binding and functional activity assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular interactions and functional consequences of 5-NOT activity, providing both a summary of current knowledge and a practical framework for future investigation.

Introduction and Molecular Overview

5-(Nonyloxy)tryptamine is a derivative of serotonin (5-hydroxytryptamine) where the hydroxyl group at the 5-position of the indole ring is replaced by a nonyloxy ether linkage. This structural modification, specifically the elongation of the O-alkoxy chain, has been shown to significantly enhance both potency and selectivity for a specific serotonin receptor subtype.[1] Chemically, its structure is 2-(5-nonyloxy-1H-indol-3-yl)ethanamine, with a molar mass of 302.46 g/mol .[1] The primary focus of early research was to develop selective ligands to probe the function of serotonin receptor subtypes, leading to the identification of 5-NOT as a highly valuable research tool.

Receptor Binding Profile: Affinity and Selectivity

The defining characteristic of 5-(Nonyloxy)tryptamine is its high affinity and selectivity for the serotonin 5-HT₁B receptor.[1] Early studies, which referred to this target as the 5-HT₁Dβ receptor, established 5-NOT as a benchmark ligand for this site.[2][3] The affinity, expressed as the inhibition constant (Kᵢ), quantifies the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.

Causality in Binding Affinity:

The high affinity of 5-NOT for the 5-HT₁B receptor is attributed to the long, lipophilic nonyloxy chain. This chain likely engages with a hydrophobic pocket within the receptor's binding site, creating favorable van der Waals interactions that stabilize the ligand-receptor complex. This strong binding is also responsible for its high potency. The selectivity arises from the specific topology of this hydrophobic pocket in the 5-HT₁B receptor, which is not as accommodating to this particular chain length in other serotonin receptor subtypes, such as the closely related 5-HT₁A receptor.[1]

Quantitative Binding Data

| Ligand | Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity vs. 5-HT₁A | Reference |

| 5-(Nonyloxy)tryptamine | 5-HT₁B | 1.0 nM | ~300-fold | [1] |

| 5-(Nonyloxy)tryptamine | 5-HT₁A | ~300 nM | - | [1] |

Functional Activity: A Potent 5-HT₁B Receptor Agonist

5-NOT is not only a high-affinity ligand but also a potent agonist at the 5-HT₁B receptor. An agonist is a ligand that, upon binding, stabilizes a receptor conformation that initiates a cellular signaling cascade.

Mechanism of Action: Gᵢ/ₒ-Coupled Signaling

The 5-HT₁B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gᵢ/ₒ family of G-proteins. The causal chain of events following agonist binding is as follows:

-

Agonist Binding: 5-NOT binds to the 5-HT₁B receptor.

-

Conformational Change: The receptor undergoes a conformational change, activating its associated heterotrimeric G-protein (Gαᵢ/ₒβγ).

-

G-Protein Dissociation: The Gαᵢ/ₒ subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effect: The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This reduction in cAMP has numerous downstream effects, including modulation of protein kinase A (PKA) activity and, consequently, the function of various cellular proteins.

Signaling Pathway Diagram

Caption: Expected Gᵢ/ₒ signaling cascade upon 5-HT₁B receptor activation by 5-(Nonyloxy)tryptamine.

Experimental Protocols for Pharmacological Characterization

To ensure trustworthiness and reproducibility, the characterization of a compound like 5-NOT relies on robust, self-validating experimental protocols. Below are methodologies for quantifying its binding and functional properties.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of 5-NOT by measuring its ability to compete with a known radiolabeled ligand for binding to the 5-HT₁B receptor.

Sources

A Comprehensive Technical Guide to 5-(Nonyloxy)tryptamine: A Selective 5-HT1B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 5-(Nonyloxy)tryptamine, a potent and selective agonist for the serotonin 1B (5-HT1B) receptor. This document elucidates the compound's physicochemical properties, pharmacological profile, and the molecular mechanisms underlying its receptor interaction. Detailed, field-proven protocols for the characterization of 5-(Nonyloxy)tryptamine, including radioligand binding and functional cAMP assays, are presented to enable researchers to rigorously evaluate its activity. Furthermore, this guide discusses the potential therapeutic applications of selective 5-HT1B agonism in various central nervous system disorders, supported by a comprehensive review of the relevant scientific literature. The synthesis of this guide is grounded in established scientific principles to ensure technical accuracy and practical utility for professionals in the fields of pharmacology and drug development.

Introduction: The Significance of Selective 5-HT1B Receptor Agonism

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory network that influences a wide array of physiological and behavioral processes, including mood, cognition, and vascular tone.[1] The diverse effects of serotonin are mediated by a large family of at least 14 distinct receptor subtypes.[2] Among these, the 5-HT1B receptor has emerged as a significant therapeutic target for a range of neurological and psychiatric conditions.[3]

5-(Nonyloxy)tryptamine is a tryptamine derivative that has demonstrated high affinity and selectivity for the 5-HT1B receptor. The strategic placement of a nonyloxy group at the 5-position of the tryptamine scaffold confers this desirable pharmacological profile. Understanding the detailed characteristics of this compound is paramount for its application as a research tool and for the potential development of novel therapeutics. This guide aims to provide a comprehensive technical overview of 5-(Nonyloxy)tryptamine, from its fundamental properties to its practical application in experimental settings.

Physicochemical Properties of 5-(Nonyloxy)tryptamine

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application. These properties influence its solubility, membrane permeability, and overall suitability for in vitro and in vivo investigations.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₀N₂O | PubChem CID: 1797 |

| Molecular Weight | 302.5 g/mol | PubChem CID: 1797 |

| IUPAC Name | 2-(5-nonyloxy-1H-indol-3-yl)ethanamine | PubChem CID: 1797 |

| Canonical SMILES | CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN | PubChem CID: 1797 |

| InChI Key | YHSMSRREJYOGQJ-UHFFFAOYSA-N | PubChem CID: 1797 |

| XLogP3 | 4.5 | PubChem CID: 1797 |

Caption: Table summarizing the key physicochemical properties of 5-(Nonyloxy)tryptamine.

Synthesis of 5-(Nonyloxy)tryptamine

A common method for the O-alkylation of a phenol, such as the 5-hydroxyl group of serotonin, is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Proposed Synthetic Scheme:

Caption: Canonical 5-HT1B receptor signaling pathway.

In addition to the canonical Gαi/o pathway, evidence suggests that 5-HT1B receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The precise mechanisms and functional consequences of these alternative pathways are areas of active research.

Experimental Protocols for Characterization

The following protocols are provided as a guide for the in vitro characterization of 5-(Nonyloxy)tryptamine. It is essential to optimize these protocols for the specific laboratory conditions and equipment.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 5-(Nonyloxy)tryptamine for the human 5-HT1B receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1B receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-GR125743 or another suitable 5-HT1B selective radioligand

-

Non-specific binding control: 10 µM of a non-radiolabeled, high-affinity 5-HT1B ligand (e.g., GR125743)

-

5-(Nonyloxy)tryptamine stock solution

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Membrane Preparation: Harvest HEK293-5-HT1B cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of membrane preparation (optimized protein concentration)

-

50 µL of [³H]-GR125743 (at a concentration near its Kd)

-

50 µL of varying concentrations of 5-(Nonyloxy)tryptamine (for competition curve) or buffer (for total binding) or 10 µM GR125743 (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the 5-(Nonyloxy)tryptamine concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation. [4]

Caption: Workflow for a radioligand binding assay.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of 5-(Nonyloxy)tryptamine to inhibit cAMP production in cells expressing the 5-HT1B receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT1B receptor

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

Forskolin

-

5-(Nonyloxy)tryptamine stock solution

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white microplates

Protocol:

-

Cell Seeding: Seed HEK293-5-HT1B cells into a 384-well plate and culture overnight.

-

Compound Addition: Remove the culture medium and add varying concentrations of 5-(Nonyloxy)tryptamine in stimulation buffer to the cells. Incubate for a short period (e.g., 15-30 minutes).

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the logarithm of the 5-(Nonyloxy)tryptamine concentration. Determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forsklin-stimulated cAMP production.

Caption: Workflow for a cAMP functional assay.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for 5-(Nonyloxy)tryptamine are not extensively published. However, based on the metabolism of other tryptamine derivatives, it is plausible to predict its metabolic fate. Tryptamines are primarily metabolized by monoamine oxidase (MAO), particularly MAO-A, through oxidative deamination. [5]The resulting aldehyde is then further oxidized to an indoleacetic acid derivative. The long nonyloxy side chain may also be subject to metabolism, potentially through omega-oxidation or other pathways.

The lipophilicity of 5-(Nonyloxy)tryptamine, as indicated by its XLogP3 value of 4.5, suggests that it is likely to be membrane-permeable and may cross the blood-brain barrier. However, extensive first-pass metabolism in the liver could limit its oral bioavailability. In vivo studies are necessary to fully characterize the pharmacokinetic profile of this compound.

Therapeutic Potential and Research Applications

The selective activation of 5-HT1B receptors has shown therapeutic promise in a variety of CNS disorders.

-

Migraine: 5-HT1B/1D receptor agonists, such as the triptans, are a cornerstone of acute migraine treatment. [6][7]They are thought to exert their therapeutic effect through the constriction of dilated cranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system. [7]* Depression and Anxiety: Preclinical studies suggest that 5-HT1B receptor agonists may possess antidepressant and anxiolytic properties. [2]The modulation of serotonin release in key brain regions involved in mood regulation is a likely mechanism underlying these effects.

-

Alzheimer's Disease: Emerging research indicates that 5-HT1B receptor agonists may have anti-inflammatory effects that could be beneficial in neurodegenerative conditions like Alzheimer's disease. [8][9]By suppressing the production of pro-inflammatory cytokines, these compounds may help to protect neurons from amyloid-beta-induced toxicity. [8][9]* Other Potential Applications: The role of 5-HT1B receptors is also being investigated in obsessive-compulsive disorder (OCD), substance use disorders, and aggression. [10] As a selective research tool, 5-(Nonyloxy)tryptamine can be invaluable for elucidating the precise role of the 5-HT1B receptor in these and other physiological and pathological processes. Its high potency and selectivity allow for targeted investigations of receptor function in vitro and in vivo, helping to validate the 5-HT1B receptor as a therapeutic target and to guide the development of new drugs.

Conclusion

5-(Nonyloxy)tryptamine is a highly potent and selective 5-HT1B receptor agonist with significant potential as a research tool and as a lead compound for the development of novel therapeutics. Its well-defined pharmacological profile, coupled with the established role of the 5-HT1B receptor in various CNS disorders, makes it a compound of considerable interest to the scientific community. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this promising molecule and the broader field of serotonergic drug discovery.

References

-

Prusiński, A. (1999). The role of agonists of serotonin receptor 5HT1B/D in pathogenesis and treatment of migraine attacks. Polski Merkuriusz Lekarski, 6(36), 341-343. [Link]

-

Zhang, C., et al. (2023). Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10769. [Link]

-

Kaur, G., et al. (2023). Exploring the Therapeutic Potential of Selective Modulation of Serotonin Receptor Subtypes in Neurological and Metabolic Disorder. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-10. [Link]

-

Wikipedia contributors. (2024). 5-HT receptor. In Wikipedia, The Free Encyclopedia. [Link]

-

Tiger, M., et al. (2018). The 5-HT1B receptor - a potential target for antidepressant treatment. Psychopharmacology, 235(3), 639-651. [Link]

-

Gilligan, J., & Norder, L. (2025). Methods for the Use of Psychedelics; Methods of Treating Neurocognitive Disorders, Chronic Pain and Reducing Inflammation; Administration of a Psychedelic Compound by Intramuscular Injection; Allyl-and Propargylamine-Type Phenethylamines and Tryptamines for Treating Medical Disorders. ACS Chemical Neuroscience. [Link]

-

Chen, J., et al. (2021). A Novel 5-HT1B Receptor Agonist of Herbal Compounds and One of the Therapeutic Uses for Alzheimer's Disease. Frontiers in Pharmacology, 12, 714999. [Link]

-

Gupta, S., et al. (2007). Serotonin and CGRP in Migraine. Annals of Neurosciences, 14(1), 11-17. [Link]

-

Chen, J., et al. (2021). A Novel 5-HT1B Receptor Agonist of Herbal Compounds and One of the Therapeutic Uses for Alzheimer's Disease. Frontiers in Pharmacology, 12, 714999. [Link]

-

Moskowitz, M. A. (1996). The Role of 5-HT1B/1D Receptors in the Treatment of Migraine. CNS Spectrums, 1(S1), 1-6. [Link]

-

Singh, A., & Kumar, A. (2025). Biomedical Significance of Tryptamine: A Review. ResearchGate. [Link]

-

Roth, B. L. (2001). Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.23. [Link]

-

Szafran, K., et al. (2019). Overexpression of Orphan Receptor GPR61 Increases cAMP Levels upon Forskolin Stimulation in HEK293 Cells: in vitro and in silico Validation of 5-(Nonyloxy)Tryptamine as a Low-Affinity Inverse Agonist. Neurochemical Research, 44(7), 1735-1745. [Link]

-

Macor, J. E., et al. (1994). Synthesis and serotonergic activity of 5-(oxadiazolyl)tryptamines: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 37(16), 2509-2517. [Link]

-

Gessner, P. K., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23, 43-54. [Link]

-

Iannelli, P., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 642. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]

-

BPS Bioscience. (n.d.). cAMP/PKA Signaling Pathway CRE/CREB Reporter (Luc) – HEK293 Cell Line. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Wikipedia contributors. (2024). Tryptamine. In Wikipedia, The Free Encyclopedia. [Link]

-

Schlicker, E., et al. (1992). Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents. British Journal of Pharmacology, 105(3), 732-738. [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. [Link]

-

Schlicker, E., et al. (1992). Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents. British Journal of Pharmacology, 105(3), 732-738. [Link]

-

Li, A. W., et al. (2019). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 20(21), 5352. [Link]

-

Slassi, A. (2002). Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications. Current Topics in Medicinal Chemistry, 2(6), 547-560. [Link]

-

Alexander, S. P. H., et al. (2011). 5-HT (5-Hydroxytryptamine). British Journal of Pharmacology, 164(Suppl 1), S140–S174. [Link]

-

Li, G., et al. (2021). Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B. Organic Chemistry Frontiers, 8(14), 3747-3754. [Link]

-

Newman-Tancredi, A., et al. (2000). Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors. British Journal of Pharmacology, 129(3), 509-521. [Link]

Sources

- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Assay in Summary_ki [bdb99.ucsd.edu]

- 5. Tryptamine - Wikipedia [en.wikipedia.org]

- 6. [The role of agonists of serotonin receptor 5HT1B/D in pathogenesis and treatment of migraine attacks] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin and CGRP in Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel 5-HT1B Receptor Agonist of Herbal Compounds and One of the Therapeutic Uses for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Novel 5-HT1B Receptor Agonist of Herbal Compounds and One of the Therapeutic Uses for Alzheimer’s Disease [frontiersin.org]

- 10. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of O-Alkyl Derivatives of Serotonin

Introduction: Serotonin and the Quest for Receptor Selectivity

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Its actions are mediated by a large and diverse family of at least 14 distinct G protein-coupled receptors (GPCRs) and one ligand-gated ion channel.[1][2] This diversity, while allowing for fine-tuned physiological regulation, presents a significant challenge in drug development: achieving receptor subtype selectivity to maximize therapeutic efficacy and minimize off-target effects.

The serotonin molecule itself, with its indole scaffold, a hydroxyl group at the 5-position, and an aminoethyl side chain, offers multiple points for chemical modification. This guide focuses on a critical, yet elegantly simple, modification: the O-alkylation of the 5-hydroxyl group. By replacing the hydrogen of the hydroxyl group with various alkyl substituents, we can systematically probe the steric and electronic requirements of the ligand-binding pockets of different 5-HT receptor subtypes. This exploration of the structure-activity relationship (SAR) of O-alkyl derivatives of serotonin provides profound insights into the molecular architecture of these receptors and serves as a foundational strategy in the design of novel, selective serotonergic agents for a range of neurological and psychiatric disorders.[2][3][4]

The Core Scaffold: 5-Alkoxy-N,N-dialkyltryptamines

The primary focus of this guide is the family of 5-alkoxy-N,N-dialkyltryptamines. The archetypal and most studied member of this class is 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a naturally occurring psychedelic compound.[5][6] The systematic modification of the alkyl group at the 5-position (R1) and the substituents on the terminal amine (R2 and R3) allows for a detailed exploration of the SAR.

Caption: General chemical structure of 5-alkoxy-N,N-dialkyltryptamines, highlighting the key positions for chemical modification.

Structure-Activity Relationships at Key Serotonin Receptors

The O-alkylation of the 5-hydroxy group of serotonin profoundly influences the affinity and selectivity of the resulting compounds for various 5-HT receptor subtypes. This is primarily due to the nature of the binding pocket in the vicinity of the 5-position, which can vary significantly between receptors.

5-HT1A Receptors: A High-Affinity Target

The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications.[7] It generally displays a high affinity for 5-alkoxytryptamines.[5][8]

-

Alkyl Chain Length: Short alkyl chains, such as methyl (as in 5-MeO-DMT), are well-tolerated and often result in high affinity.[5][9] As the alkyl chain length increases, affinity for the 5-HT1A receptor can be maintained up to a certain point, after which it begins to decline.[10]

-

Selectivity: While many 5-alkoxytryptamines bind with high affinity to 5-HT1A receptors, achieving high selectivity over other subtypes, such as 5-HT2A, can be challenging.[8][11] However, careful manipulation of the O-alkyl group can lead to compounds with a preference for 5-HT1A.[8][12] For instance, a 5-HT1A-selective analog of 5-MeO-DMT has been developed that retains anxiolytic and antidepressant-like effects without the hallucinogenic properties associated with 5-HT2A activation.[8]

5-HT2A Receptors: The Molecular Basis of Psychedelic Activity

The 5-HT2A receptor is the primary target for classic psychedelic drugs.[13] The interaction of O-alkyl derivatives of serotonin with this receptor is of significant interest in both neuroscience research and the development of novel therapeutics for psychiatric disorders.

-

Functional Selectivity: The 5-HT2A receptor is a prime example of a GPCR that exhibits functional selectivity, meaning that different ligands can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways.[13][14] The nature of the O-alkyl group can influence this functional selectivity, potentially leading to compounds that are biased towards either the canonical Gq/11 pathway (associated with psychedelic effects) or other pathways, such as those involving β-arrestin.[13][15]

-

Affinity and Potency: Similar to the 5-HT1A receptor, the 5-HT2A receptor can accommodate a range of O-alkyl substituents. However, the optimal chain length and branching for high affinity may differ from that of the 5-HT1A receptor, providing an avenue for achieving selectivity.[11]

5-HT1D Receptors: Targeting Migraine

The 5-HT1D receptor is an established target for the treatment of migraine headaches.[10] The SAR at this receptor reveals a distinct preference for longer O-alkyl chains.

-

Optimal Chain Length: Studies have shown that unbranched alkyl groups of up to eight carbon atoms bind with high affinity to human 5-HT1D receptors.[10] Alkyl groups longer than nine carbons lead to a decrease in affinity.[10]

-

Achieving Selectivity: A key finding is that increasing the alkyl chain length beyond eight carbons reduces affinity for the 5-HT1A receptor more significantly than for the 5-HT1D receptor.[10] This differential tolerance for bulk at the 5-position allows for the design of selective 5-HT1D agonists. For example, 5-(nonyloxy)tryptamine demonstrates high affinity for the 5-HT1D receptor (Ki = 1 nM) and over 300-fold selectivity against the 5-HT1A receptor.[10]

-

Branching: Introducing branching in the alkyl chain can further enhance selectivity. 5-[(7,7-dimethylheptyl)oxy]tryptamine, for instance, shows a 400-fold selectivity for 5-HT1D over 5-HT1A receptors.[10]

Quantitative SAR Data

The following table summarizes the binding affinities (Ki, in nM) of a selection of O-alkyl tryptamine derivatives at key serotonin receptor subtypes. This data illustrates the principles discussed above.

| Compound | O-Alkyl Substituent (R1) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT1D Ki (nM) |

| 5-MeO-DMT | Methyl | 4.2[16] | 558[16] | - |

| 5-EtO-DMT | Ethyl | - | - | - |

| 5-PrO-DMT | Propyl | - | - | < 5[10] |

| 5-OctO-T | Octyl | - | - | < 5[10] |

| 5-NonO-T | Nonyl | > 300 | - | 1[10] |

| 5-(7,7-diMe-heptyl)O-T | 7,7-dimethylheptyl | > 920 | - | 2.3[10] |

Data presented is a compilation from various sources and methodologies. Direct comparison of absolute values should be done with caution. The trends in selectivity and affinity are the key takeaways.

Experimental Protocols

Synthesis of a Representative O-Alkyl Serotonin Derivative: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

This protocol outlines a streamlined, chromatography-free synthesis of 5-MeO-DMT from the readily available starting material, melatonin.[17]

Step 1: Hydrolysis of Melatonin to 5-Methoxytryptamine

-

To a round-bottom flask, add melatonin and a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC) until all the melatonin is consumed.

-

Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxytryptamine.

Step 2: N,N-Dimethylation of 5-Methoxytryptamine

-

Dissolve 5-methoxytryptamine in a suitable solvent such as methanol in a round-bottom flask.

-

Add an excess of a methylating agent, such as dimethyl sulfate or methyl iodide, and a base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction with an aqueous solution of ammonia.

-

Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure. The crude product can often be purified by recrystallization to yield analytically pure 5-MeO-DMT.[17]

Caption: A simplified workflow for the synthesis of 5-MeO-DMT from melatonin.

Pharmacological Evaluation: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[18] This protocol provides a general framework for a competition binding assay to determine the Ki of a test compound at a 5-HT receptor.[18][19]

Materials:

-

Cell membranes expressing the human 5-HT receptor of interest.

-

Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

Test compounds (O-alkyl serotonin derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically near its Kd value).

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways and Functional Consequences

The binding of an O-alkyl serotonin derivative to a 5-HT receptor initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and can be influenced by the ligand's structure (functional selectivity).

-

5-HT1A Receptor Signaling: Canonically, the 5-HT1A receptor couples to inhibitory Gi/o proteins.[1][20] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production and reduced protein kinase A (PKA) activity.[1] This signaling cascade ultimately leads to neuronal hyperpolarization.[20]

-

5-HT2A Receptor Signaling: The 5-HT2A receptor primarily couples to Gq/11 proteins.[13][21] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13][21]

Caption: Canonical signaling pathways for the 5-HT1A and 5-HT2A receptors.

Conclusion and Future Directions

The O-alkylation of serotonin is a powerful and versatile strategy for modulating its pharmacological profile. The structure-activity relationships derived from this class of compounds have been instrumental in understanding the molecular architecture of 5-HT receptors and in the development of selective ligands. By systematically varying the length, branching, and steric bulk of the O-alkyl substituent, researchers can fine-tune the affinity and selectivity of these tryptamine derivatives, paving the way for novel therapeutics with improved efficacy and reduced side effects for a host of CNS disorders. Future research will likely focus on exploring a wider range of alkyl and other ether-linked substituents to further refine selectivity and to probe the nuances of functional selectivity at receptors like 5-HT2A, potentially leading to compounds that can selectively activate therapeutic signaling pathways.

References

-

In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. J Neurochem. 2022 Jul;162(1):39-59. Available from: [Link]

-

A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. ChemRxiv. Cambridge: Cambridge Open Engage; 2022. Available from: [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available from: [Link]

-

Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors. J Med Chem. 1996 Jan 5;39(1):311-8. Available from: [Link]

-

5-HT2A Serotonin Receptor Assay. Innoprot. Available from: [Link]

-

A narrative synthesis of research with 5-MeO-DMT. J Psychopharmacol. 2022 Mar;36(3):259-274. Available from: [Link]

-

Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochem Pharmacol. 2020 May;175:113870. Available from: [Link]

-

Incilius alvarius cell-based synthesis of 5-MeO-DMT. bioRxiv. 2022. Available from: [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Curr Protoc Pharmacol. 2016 Dec 13;75:8.3.1-8.3.20. Available from: [Link]

-